molecular formula C15H10ClN3O3S B5734416 2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B5734416
M. Wt: 347.8 g/mol
InChI Key: KYKIXXIRADJZRE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a chlorophenyl group, a nitro group, and an acetamide group attached to a benzothiazole ring

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c16-10-3-1-9(2-4-10)7-14(20)18-15-17-12-6-5-11(19(21)22)8-13(12)23-15/h1-6,8H,7H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKIXXIRADJZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-chloroacetic acid, under acidic conditions.

    Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Acetamide Formation: The nitrated benzothiazole is reacted with 4-chlorophenylacetic acid in the presence of a dehydrating agent, such as thionyl chloride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The acetamide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: 2-(4-aminophenyl)-N-(6-amino-1,3-benzothiazol-2-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetic acid.

Scientific Research Applications

2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to its binding affinity to certain proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the nitro group, which may result in different biological activities.

    2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Contains a methyl group instead of a chlorine atom, which can affect its chemical reactivity and biological properties.

    2-(4-chlorophenyl)-N-(6-amino-1,3-benzothiazol-2-yl)acetamide: Contains an amino group instead of a nitro group, leading to different chemical and biological behaviors.

Uniqueness

2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

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